![molecular formula C15H16N2OS2 B2626539 3-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 896355-52-5](/img/structure/B2626539.png)

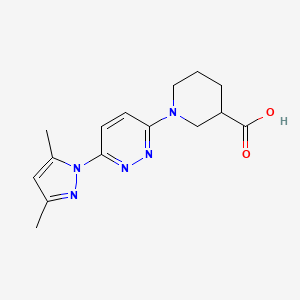

3-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

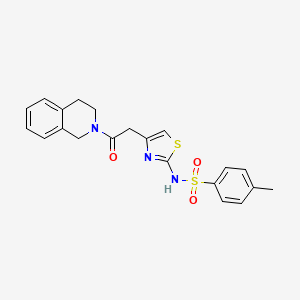

The compound “3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their inhibitory activity against bacterial DNA gyrase B (GyrB), an enzyme involved in DNA replication .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . This reaction yields the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivative .Molecular Structure Analysis

The molecular structure of these derivatives has been analyzed using Quantum Theory of Atoms In Molecules (QTAIM) calculations . This approach provides a quantitative description of the molecular interactions and helps determine which amino acids interact with the ligands .Chemical Reactions Analysis

The reactivity of the synthesized compound towards some chemical reagents was observed to produce different heterocyclic derivatives .科学研究应用

超分子胶凝剂

Yadav 和 Ballabh (2020) 的研究探索了与 3-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺密切相关的 N-(噻唑-2-基)苯甲酰胺衍生物,作为超分子胶凝剂。他们发现这些衍生物可以凝胶化乙醇/水和甲醇/水混合物,由于其稳定性和低最小胶凝剂浓度,表明在材料科学和药物学中具有潜力 (Yadav & Ballabh, 2020)。

超分子聚集

Sagar 等人 (2018) 研究了 N-(3-苯甲酰基-4,5,6,7-四氢苯并[b]噻吩-2-基)苯甲酰胺,其与 3-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺具有结构相似性。他们的研究结果揭示了这些化合物中分子构象和超分子聚集模式的见解,这有助于理解药物设计中的分子相互作用 (Sagar et al., 2018)。

抗菌剂

Palkar 等人 (2017) 合成了苯并噻唑相关化合物的多种新型类似物,其中包括 3-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺的衍生物。这些化合物表现出显着的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这项研究强调了此类衍生物在开发新型抗菌药物中的潜力 (Palkar et al., 2017)。

硬脂酰辅酶 A 去饱和酶-1 的抑制剂

Uto 等人 (2009) 研究了 3-(2-羟乙氧基)-N-(5-苄基噻唑-2-基)-苯甲酰胺作为硬脂酰辅酶 A 去饱和酶-1 (SCD-1) 的抑制剂。该酶在脂质代谢和相关疾病中至关重要。他们的工作确定了有效的 SCD-1 抑制剂,有助于了解苯并噻唑衍生物在治疗代谢疾病中的治疗潜力 (Uto et al., 2009)。

配合物的合成和表征

Adhami 等人 (2012) 合成了与 3-(甲硫基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺相关的化合物,并探索了其与 Pd(II) 和 Ni(II) 等金属离子的配位。这项研究对于理解配位化学以及在催化或材料科学中的潜在应用具有重要意义 (Adhami et al., 2012)。

作用机制

Target of Action

The primary targets of the compound 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide interacts with its targets, CK2 and GSK3β, by inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of the tumor suppressor protein PTEN .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . By inhibiting these kinases, 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide prevents the deactivation of PTEN, thereby potentially influencing the pathways related to cell growth and proliferation .

Result of Action

The molecular and cellular effects of 3-(methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide’s action primarily involve the prevention of PTEN deactivation . This could potentially lead to a decrease in cell growth and proliferation, given PTEN’s role as a tumor suppressor .

未来方向

属性

IUPAC Name |

3-methylsulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2OS2/c1-19-11-6-4-5-10(9-11)14(18)17-15-16-12-7-2-3-8-13(12)20-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQLEUIWLRPBLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2626458.png)

![Methyl 4-[(methylamino)methyl]benzoate](/img/structure/B2626462.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2626465.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2626467.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2626468.png)

![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)